1-Amino-6-phenylpiperidin-2-one
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Overview
Description
1-Amino-6-phenylpiperidin-2-one is a chemical compound with the molecular formula C11H14N2O . It is a heterocyclic compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of 1-Amino-6-phenylpiperidin-2-one can be represented by the InChI code: 1S/C11H14N2O/c12-13-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2 . This indicates that the molecule consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
1-Amino-6-phenylpiperidin-2-one has a molecular weight of 190.24 . It is a powder at room temperature .Scientific Research Applications
Role in Drug Design
Piperidines, which include 1-Amino-6-phenylpiperidin-2-one, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Various Piperidine Derivatives
1-Amino-6-phenylpiperidin-2-one can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological and Pharmacological Activity
Piperidines, including 1-Amino-6-phenylpiperidin-2-one, have been studied for their biological and pharmacological activity . This includes the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Research in Organic Chemistry
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 1-Amino-6-phenylpiperidin-2-one, is an important task of modern organic chemistry .
Use in Multicomponent Reactions
1-Amino-6-phenylpiperidin-2-one can be used in multicomponent reactions, a type of reaction where three or more reactants combine to form a product .
Use in Cyclization Reactions
This compound can be used in cyclization reactions, a type of chemical reaction that leads to the formation of a ring of atoms in a molecule .
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-amino-6-phenylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-13-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBOMPLEAJZCJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C(=O)C1)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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